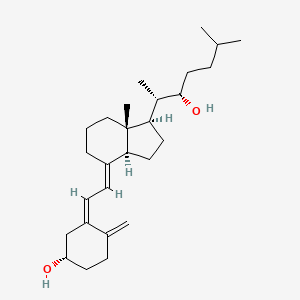

22-Hydroxyvitamin D3

Description

Propriétés

Formule moléculaire |

C27H44O2 |

|---|---|

Poids moléculaire |

400.6 g/mol |

Nom IUPAC |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24+,25-,26-,27+/m0/s1 |

Clé InChI |

OCHNORYGWPYCAK-NIRSYVJSSA-N |

SMILES isomérique |

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@H](CCC(C)C)O |

SMILES canonique |

CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |

Origine du produit |

United States |

Foundational & Exploratory

The Emergence of 22-Hydroxyvitamin D3: A Novel Metabolite in the Vitamin D Endocrine System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the vitamin D endocrine system has been primarily understood through the classical activation pathway, where vitamin D3 is sequentially hydroxylated to 25-hydroxyvitamin D3 (25(OH)D3) and subsequently to the hormonally active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). However, emerging research has unveiled alternative, non-canonical metabolic pathways that expand our understanding of vitamin D's physiological roles. A key discovery in this new paradigm is the identification of 22-hydroxyvitamin D3 (22(OH)D3) as a direct metabolite of vitamin D3, produced by the action of the steroidogenic enzyme cytochrome P450scc (CYP11A1).[1][2][3][4] This finding challenges the conventional dogma and introduces a new family of vitamin D metabolites with unique biological activities, particularly in the skin.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of 22(OH)D3. It is intended for researchers, scientists, and drug development professionals interested in the expanding field of vitamin D metabolism and its therapeutic potential.

The CYP11A1-Initiated Vitamin D3 Metabolic Pathway

The discovery of 22(OH)D3 is intrinsically linked to the elucidation of a novel vitamin D3 metabolic pathway initiated by CYP11A1, an enzyme traditionally known for its role in steroid hormone synthesis.[2] This pathway operates in various tissues, including the adrenal glands, placenta, and skin, and generates a series of hydroxylated vitamin D3 derivatives.

In this pathway, CYP11A1 hydroxylates vitamin D3 at multiple positions on its side chain, with the primary products being 20-hydroxyvitamin D3 (20(OH)D3) and 22(OH)D3. 22(OH)D3 can be further metabolized by CYP11A1 to 20,22-dihydroxyvitamin D3 (20,22(OH)2D3). The product profile of this pathway exhibits organ and cell-type specificity. For instance, in epidermal keratinocytes, higher proportions of 22(OH)D3 and 20,22(OH)2D3 are observed compared to the placenta and adrenal glands, where 20(OH)D3 is the predominant metabolite.

Quantitative Data on 22(OH)D3 Production and Biological Activity

The biological effects of 22(OH)D3 have been primarily investigated in human epidermal keratinocytes, where it has been shown to influence cell proliferation and differentiation. The following tables summarize the key quantitative findings from these studies.

| Parameter | Description | Finding | Reference |

| Relative Production in Placenta | Comparison of the production of various vitamin D3 metabolites from vitamin D3 in human placenta. | Production of 22(OH)D3 was minimal compared to 20(OH)D3 (6.6% of substrate) and 25(OH)D3 (0.5% of substrate). | |

| Endogenous Production in Keratinocytes | Detection of endogenously produced vitamin D3 metabolites in immortalized human keratinocytes. | 22(OH)D3 was detected as an endogenous product. |

Table 1: Production of this compound

| Biological Activity | Experimental System | Concentration/Dose | Effect | Reference |

| Keratinocyte Proliferation | Human epidermal keratinocytes | Dose-dependent | Significantly inhibited proliferation. | |

| Involucrin (B1238512) Expression | Human epidermal keratinocytes | Not specified | Heterogeneous effect on this differentiation marker. | |

| CYP24 mRNA Expression | Human epidermal keratinocytes | Not specified | Little or no stimulation. | |

| VDR Translocation | Human epidermal keratinocytes | Not specified | Stimulated translocation from cytoplasm to nucleus, but less effectively than 1,25(OH)2D3 and 20(OH)D3. |

Table 2: Biological Activities of this compound in Keratinocytes

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of 22(OH)D3.

Production and Purification of 22(OH)D3

1. Enzymatic Synthesis:

-

Reaction Mixture: A typical reaction mixture contains vitamin D3, purified bovine P450scc (CYP11A1), adrenodoxin (B1173346), adrenodoxin reductase, and an NADPH-generating system in a suitable buffer.

-

Incubation: The reaction is incubated at 37°C with shaking for a specified time.

-

Extraction: The reaction is stopped, and the products are extracted with an organic solvent like dichloromethane.

2. Purification:

-

Thin-Layer Chromatography (TLC): The extract is subjected to TLC for initial separation of the metabolites.

-

High-Performance Liquid Chromatography (HPLC): The bands corresponding to the hydroxyvitamin D3 products are scraped from the TLC plate, eluted, and further purified by HPLC. A C18 column is typically used with a mobile phase such as methanol/water or acetonitrile/water.

Structural Identification

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry is used to determine the mass-to-charge ratio of the purified compounds, confirming the addition of hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR analyses are performed to determine the precise location of the hydroxyl groups on the vitamin D3 molecule, confirming the structure as 22(OH)D3.

Analysis of Biological Activity in Keratinocytes

1. Cell Culture:

-

Human neonatal epidermal keratinocytes are cultured in a specialized keratinocyte growth medium.

2. Proliferation Assay:

-

Keratinocytes are seeded in multi-well plates and treated with various concentrations of 22(OH)D3, 1,25(OH)2D3 (as a positive control), or vehicle.

-

Cell proliferation is assessed after a defined incubation period using methods such as direct cell counting or a colorimetric assay (e.g., MTT assay).

3. Gene Expression Analysis:

-

Keratinocytes are treated with the vitamin D3 metabolites.

-

Total RNA is extracted, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA levels of target genes, such as involucrin (a differentiation marker) and CYP24A1 (a gene induced by VDR activation).

4. Vitamin D Receptor (VDR) Translocation Assay:

-

Keratinocytes are treated with the vitamin D3 metabolites.

-

The subcellular localization of the VDR is visualized using immunofluorescence microscopy with an anti-VDR antibody. The translocation of VDR from the cytoplasm to the nucleus upon ligand binding is quantified.

Signaling and Mechanism of Action

22(OH)D3 exerts its biological effects, at least in part, through the Vitamin D Receptor (VDR). Upon binding to 22(OH)D3, the VDR translocates from the cytoplasm to the nucleus. In the nucleus, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

However, the observation that 22(OH)D3 and other CYP11A1-derived metabolites have a different profile of biological activity compared to 1,25(OH)2D3 (e.g., weak induction of CYP24A1) suggests a degree of phenotypic heterogeneity. This may imply that these novel metabolites could act as partial or biased agonists of the VDR, or potentially interact with other nuclear receptors.

Conclusion and Future Directions

The discovery of this compound as a product of a non-canonical, CYP11A1-mediated vitamin D3 metabolic pathway has significantly broadened our understanding of the vitamin D endocrine system. This novel metabolite exhibits distinct biological activities, particularly in the skin, where it can regulate keratinocyte proliferation and differentiation. The fact that 22(OH)D3 and other CYP11A1-derived metabolites are poor inducers of the calcemic gene CYP24A1 makes them attractive candidates for therapeutic development, potentially offering the benefits of vitamin D without the risk of hypercalcemia.

Future research should focus on several key areas:

-

In vivo relevance: Determining the circulating levels of 22(OH)D3 in humans and their correlation with physiological and pathological conditions.

-

Broader biological activities: Investigating the effects of 22(OH)D3 in other tissues and cell types that express CYP11A1.

-

Mechanism of action: Further elucidating the molecular mechanisms by which 22(OH)D3 and its metabolites exert their effects, including their interactions with the VDR and other potential receptors.

-

Therapeutic potential: Exploring the development of 22(OH)D3 and its analogs for the treatment of skin disorders, such as psoriasis and skin cancer, as well as other conditions.

The continued exploration of this novel arm of vitamin D metabolism holds great promise for advancing our knowledge of human physiology and developing new therapeutic strategies.

References

- 1. In vivo evidence for a novel pathway of vitamin D3 metabolism initiated by P450scc and modified by CYP27B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Intracellular Journey and Functional Impact of 22-Hydroxyvitamin D3 in Human Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 22-Hydroxyvitamin D3 (22(OH)D3), a novel metabolite of vitamin D3, within human keratinocytes. As the landscape of vitamin D metabolism expands beyond the classical pathway, understanding the biological activities of these newer derivatives is paramount for developing innovative therapeutic strategies for dermatological conditions characterized by aberrant keratinocyte proliferation and differentiation. This document synthesizes current research findings, presenting signaling pathways, quantitative data, and detailed experimental methodologies to facilitate further investigation and drug development in this promising area.

The Emergence of a Novel Vitamin D3 Metabolic Pathway in Keratinocytes

Keratinocytes, the primary cell type of the epidermis, are unique in their capacity to not only synthesize vitamin D3 upon exposure to UVB radiation but also to metabolize it into various active forms.[1][2] Beyond the well-established pathway leading to the hormonally active 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), a novel metabolic route initiated by the enzyme cytochrome P450scc (CYP11A1) has been identified in these cells.[3][4] This alternative pathway generates a family of hydroxyderivatives, including 20-hydroxyvitamin D3 (20(OH)D3), 20,23-dihydroxyvitamin D3 (20,23(OH)2D3), and the focus of this guide, this compound (22(OH)D3) and its subsequent metabolite, 20,22-dihydroxyvitamin D3 (20,22(OH)2D3).[4] These CYP11A1-derived secosteroids have demonstrated distinct biological activities, positioning them as potential modulators of skin homeostasis.

References

- 1. Vitamin D and the skin: Physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D Metabolism and Function in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Novel In Vivo Pathway of Vitamin D3 Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recently discovered in vivo pathway of vitamin D3 metabolism, which operates independently of the classical activation pathway. This novel cascade, initiated by the enzyme CYP11A1, generates a range of biologically active vitamin D3 hydroxyderivatives with potential therapeutic applications. This document summarizes the core scientific evidence, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of the metabolic and experimental workflows.

Introduction to the Novel Vitamin D3 Metabolic Pathway

For decades, the metabolism of vitamin D3 was understood to follow a well-defined pathway: conversion to 25-hydroxyvitamin D3 (25(OH)D3) in the liver, followed by hydroxylation in the kidneys to the biologically active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). However, recent in vivo evidence has unveiled an alternative metabolic route initiated by the steroidogenic enzyme cytochrome P450scc (CYP11A1).[1][2] This pathway is not a minor metabolic curiosity but a significant source of novel vitamin D3 metabolites found in human tissues and serum.[1][2][3]

This CYP11A1-initiated pathway hydroxylates vitamin D3 at various positions on its side chain, leading to a series of metabolites with distinct biological activities. These novel compounds have been shown to possess anti-proliferative, pro-differentiation, and anti-inflammatory properties, often without the hypercalcemic effects associated with high doses of 1,25(OH)2D3, making them promising candidates for therapeutic development.

Key Enzymes and Metabolites

The central enzyme in this novel pathway is CYP11A1 (cytochrome P450 side-chain cleavage enzyme), traditionally known for its role in converting cholesterol to pregnenolone (B344588) in steroidogenesis. In this alternative vitamin D3 pathway, CYP11A1 hydroxylates the vitamin D3 side chain at multiple positions without cleaving it. This enzymatic action has been identified in various tissues, including the placenta, adrenal glands, and epidermal keratinocytes.

The primary and most abundant product of this pathway is 20-hydroxyvitamin D3 (20(OH)D3) . This initial metabolite can be further hydroxylated by CYP11A1 and other enzymes, such as CYP27B1 (1α-hydroxylase), to produce a diverse array of di- and tri-hydroxyvitamin D3 derivatives.

Major metabolites of the novel pathway include:

-

20-hydroxyvitamin D3 (20(OH)D3)

-

22-hydroxyvitamin D3 (22(OH)D3)

-

20,23-dihydroxyvitamin D3 (20,23(OH)2D3)

-

20,22-dihydroxyvitamin D3 (20,22(OH)2D3)

-

17,20,23-trihydroxyvitamin D3 (17,20,23(OH)3D3)

-

1,20-dihydroxyvitamin D3 (1,20(OH)2D3)

-

1,20,23-trihydroxyvitamin D3 (1,20,23(OH)3D3)

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vivo and ex vivo studies, providing a comparative overview of metabolite production and concentration.

Table 1: Relative Production of Vitamin D3 Metabolites in Human Placenta

| Metabolite | Percentage of Substrate Conversion |

| 20(OH)D3 | 6.6% |

| 25(OH)D3 | 0.5% |

Data derived from ex utero human placenta incubation studies.

Table 2: Relative Concentration of Vitamin D3 Metabolites in Human Serum

| Metabolite | Relative Concentration Compared to 25(OH)D3 |

| 20(OH)D3 | ~20 times lower |

This finding provides in vivo evidence for the systemic presence of the novel pathway's products.

Table 3: In Vivo Toxicity Profile of 20(OH)D3 in Mice

| Compound | Dose (µg/kg) | Serum Calcium Levels |

| 20(OH)D3 | up to 30 | No significant change |

| 25(OH)D3 | 2 | Severe hypercalcemia |

| 1,25(OH)2D3 | 2 | Severe hypercalcemia |

Toxicity studies in mice demonstrate the non-calcemic nature of 20(OH)D3 at high doses.

Experimental Protocols

This section details the methodologies employed in the foundational research that provided in vivo evidence for this novel pathway.

Ex Utero Human Placenta Perfusion

-

Objective: To determine if human placenta can metabolize vitamin D3 through the CYP11A1 pathway.

-

Protocol:

-

Fresh human placentas were obtained after term deliveries.

-

Placental fragments were dissected and incubated in a serum-free medium.

-

A solution of vitamin D3 was added to the incubation medium.

-

The incubation was carried out for a specified period at 37°C.

-

The reaction was stopped, and the medium and tissue were collected.

-

Steroids and secosteroids were extracted using organic solvents (e.g., dichloromethane).

-

The extracted metabolites were analyzed and quantified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Cell Culture and Incubation

-

Objective: To investigate the production of novel vitamin D3 metabolites in specific cell types.

-

Protocol:

-

Immortalized human keratinocytes (HaCaT) and primary human epidermal keratinocytes were cultured in appropriate growth media.

-

Once confluent, the cells were incubated with a solution of vitamin D3 (e.g., 50 µM).

-

Control incubations without vitamin D3 were also prepared.

-

After the incubation period, the cells and medium were harvested.

-

Metabolites were extracted from the cell suspensions.

-

HPLC and LC-MS/MS were used to separate and identify the produced vitamin D3 derivatives.

-

In Vivo Toxicity Studies in Mice

-

Objective: To assess the calcemic effects and overall toxicity of 20(OH)D3 compared to classical vitamin D metabolites.

-

Protocol:

-

Mice were divided into several groups, including a vehicle control group and treatment groups receiving different doses of 20(OH)D3, 25(OH)D3, or 1,25(OH)2D3.

-

The compounds were administered to the mice, for example, via injection, for a specified duration (e.g., 3 weeks).

-

Blood samples were collected at the end of the treatment period.

-

Serum calcium levels were measured to assess hypercalcemic effects.

-

A complete clinical pathology chemistry profile was analyzed to evaluate liver and kidney function.

-

A complete blood count (CBC) with differential was performed to check for hematological abnormalities.

-

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic pathways and experimental workflows.

Caption: Classical vs. Novel Vitamin D3 Metabolic Pathways.

Caption: Workflow for Metabolite Identification.

Conclusion and Future Directions

The discovery of the CYP11A1-initiated pathway fundamentally alters the long-held dogma of vitamin D3 metabolism. In vivo and ex vivo studies have conclusively demonstrated that this pathway is not only active in humans but also produces a range of novel vitamin D3 hydroxyderivatives with significant biological activities. The most prominent of these, 20(OH)D3, and its downstream metabolites, exhibit potent anti-proliferative and anti-inflammatory effects without inducing hypercalcemia, a major limiting factor in the therapeutic use of 1,25(OH)2D3.

For researchers and drug development professionals, this novel pathway opens up exciting new avenues. The unique biological profiles of these metabolites suggest their potential as therapeutic agents for a variety of conditions, including hyperproliferative skin disorders, inflammatory diseases, and cancer. Further research is warranted to fully elucidate the physiological roles of these compounds, their mechanisms of action, and their full therapeutic potential. The development of efficient methods for the synthesis of these novel secosteroids will be crucial for advancing their preclinical and clinical evaluation.

References

- 1. In vivo evidence for a novel pathway of vitamin D3 metabolism initiated by P450scc and modified by CYP27B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo evidence for a novel pathway of vitamin D₃ metabolism initiated by P450scc and modified by CYP27B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

22-Hydroxyvitamin D3: A Natural Bioregulator with Novel Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxyvitamin D3 (22(OH)D3) is a naturally occurring metabolite of vitamin D3, synthesized via a non-classical pathway mediated by the cytochrome P450 enzyme CYP11A1. While structurally similar to the well-characterized active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), 22(OH)D3 exhibits a distinct bioregulatory profile. It acts as a partial agonist of the Vitamin D Receptor (VDR) and also engages in VDR-independent signaling, interacting with other nuclear receptors such as the Retinoid-related Orphan Receptors (RORs). This unique mechanism of action, coupled with its demonstrated effects on cell proliferation and differentiation, positions 22(OH)D3 as a promising candidate for therapeutic development, particularly in dermatology and oncology. This guide provides a comprehensive overview of the synthesis, signaling pathways, biological activities, and experimental methodologies associated with 22(OH)D3.

Introduction

Vitamin D3 is renowned for its crucial role in calcium homeostasis, primarily through its hormonally active form, 1,25(OH)2D3. However, the discovery of alternative metabolic pathways has unveiled a new class of vitamin D3 hydroxyderivatives with unique biological functions. Among these, this compound (22(OH)D3) has emerged as a significant natural bioregulator.

Produced from vitamin D3 by the action of CYP11A1 (P450scc), an enzyme traditionally associated with steroidogenesis, 22(OH)D3 demonstrates a distinct activity profile compared to 1,25(OH)2D3.[1][2] It exhibits a lower affinity for the Vitamin D Receptor (VDR) and, notably, does not significantly induce the expression of CYP24A1, the enzyme responsible for vitamin D catabolism.[1][2] This suggests a potentially wider therapeutic window with reduced risk of hypercalcemia.

Furthermore, evidence suggests that 22(OH)D3 can exert its effects through VDR-independent pathways, including the modulation of RORα and RORγ, and influencing key signaling cascades such as NF-κB and Wnt/β-catenin. This multifaceted signaling capacity underlies its observed effects on inhibiting keratinocyte proliferation and promoting their differentiation, making it a molecule of interest for conditions characterized by hyperproliferation and aberrant differentiation, such as psoriasis and certain cancers.

This technical guide aims to provide a detailed resource for researchers and drug development professionals, summarizing the current knowledge on 22(OH)D3, including its synthesis, signaling mechanisms, biological effects, and the experimental protocols used to elucidate its function.

Synthesis of this compound

The primary route for the synthesis of 22(OH)D3 is the hydroxylation of vitamin D3 at the C22 position by the mitochondrial enzyme cytochrome P450scc (CYP11A1).[1] This enzyme is predominantly expressed in steroidogenic tissues but is also found in other cell types, including skin keratinocytes.

The enzymatic reaction can be reconstituted in vitro to produce 22(OH)D3 and other hydroxy-metabolites. The kinetic parameters for the metabolism of vitamin D3 by CYP11A1 have been determined, though specific values for the direct production of 22(OH)D3 are not extensively reported. The overall process involves a series of hydroxylation steps, with 20-hydroxyvitamin D3 being a major initial product.

Signaling Pathways of this compound

22(OH)D3 exerts its bioregulatory effects through both VDR-dependent and VDR-independent signaling pathways.

VDR-Dependent Signaling

As a partial agonist for the VDR, 22(OH)D3 binds to this nuclear receptor, albeit with a lower affinity than 1,25(OH)2D3. This binding induces a conformational change in the VDR, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, the VDR/22(OH)D3 complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. Notably, 22(OH)D3 has been shown to have a lesser effect on VDR translocation compared to 1,25(OH)2D3.

VDR-Dependent Signaling Pathway of 22(OH)D3.

VDR-Independent Signaling

Emerging evidence indicates that 22(OH)D3 can also signal through pathways independent of the VDR. These include interactions with other nuclear receptors and modulation of key intracellular signaling cascades.

22(OH)D3 and other CYP11A1-derived vitamin D3 metabolites have been identified as inverse agonists for RORα and RORγ. By binding to these receptors, they can inhibit their transcriptional activity, which is implicated in various cellular processes, including inflammation and cell proliferation.

VDR-Independent Signaling via RORs.

Studies on vitamin D3 and its analogs have demonstrated an inhibitory effect on the NF-κB and Wnt/β-catenin signaling pathways, which are often dysregulated in inflammatory diseases and cancer. While direct studies on 22(OH)D3 are limited, it is plausible that it shares these modulatory properties. Inhibition of NF-κB can occur through the upregulation of IκBα, an inhibitor of NF-κB translocation to the nucleus. The Wnt/β-catenin pathway can be inhibited by promoting the degradation of β-catenin or interfering with its nuclear translocation.

Modulation of NF-κB and Wnt/β-catenin Pathways.

Biological Activities and Quantitative Data

The biological activities of 22(OH)D3 have been primarily studied in the context of skin biology, where it demonstrates significant effects on keratinocyte proliferation and differentiation.

Effects on Keratinocyte Proliferation and Differentiation

22(OH)D3 has been shown to inhibit the proliferation of human keratinocytes in a dose-dependent manner. This anti-proliferative effect is a key characteristic that makes it a potential therapeutic for hyperproliferative skin disorders.

In addition to inhibiting proliferation, 22(OH)D3 induces the differentiation of keratinocytes. A key marker of terminal differentiation in keratinocytes is the expression of the protein involucrin (B1238512). Studies have shown that 22(OH)D3 can induce involucrin expression, although its effect may be heterogeneous compared to other vitamin D3 metabolites.

| Biological Activity | Cell Type | Effect | Quantitative Data | Reference |

| Keratinocyte Proliferation | Human Keratinocytes | Inhibition | Dose-dependent inhibition observed. Specific IC50 values are not yet widely reported. | |

| Keratinocyte Differentiation | Human Keratinocytes | Induction of Involucrin Expression | Heterogeneous effect observed. Quantitative analysis of the percentage of involucrin-positive cells or fluorescence intensity is required for detailed characterization. | |

| CYP24A1 Gene Expression | HaCaT Keratinocytes | Minimal to no stimulation | Little or no stimulation of CYP24A1 mRNA expression was observed. |

Receptor Binding Affinity

The binding affinity of 22(OH)D3 to its primary target, the VDR, is lower than that of 1,25(OH)2D3. Specific binding affinities (Ki or IC50) for 22(OH)D3 to VDR, RORα, and RORγ are not yet well-documented in publicly available literature and represent an area for further investigation. For a related compound, 22-oxa-1,25-dihydroxyvitamin D3, the binding potency to the VDR was found to be about 1/8th that of 1,25(OH)2D3.

| Receptor | Ligand | Binding Affinity (Relative to 1,25(OH)2D3) | Reference |

| Vitamin D Receptor (VDR) | 22(OH)D3 | Low affinity | |

| Vitamin D Receptor (VDR) | 22-oxa-1,25(OH)2D3 | ~1/8 | |

| RORα / RORγ | 22(OH)D3 | Binds as an inverse agonist (specific affinity not determined) |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of this compound.

CYP11A1 Enzymatic Assay

This assay is used to study the in vitro synthesis of 22(OH)D3 from vitamin D3 by CYP11A1.

Workflow:

References

- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 22-Hydroxyvitamin D3 in Non-Canonical Vitamin D Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin D, long recognized for its crucial role in calcium homeostasis and bone health, is now understood to possess a far broader range of biological activities. These functions are mediated not only by its hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), through the canonical vitamin D receptor (VDR) pathway, but also via non-canonical pathways involving alternative metabolites. This technical guide provides an in-depth exploration of one such metabolite, 22-hydroxyvitamin D3 (22(OH)D₃), a product of the alternative vitamin D metabolic pathway initiated by the cytochrome P450 enzyme CYP11A1. We delve into its synthesis, signaling pathways, and biological functions, with a particular focus on its potential as a therapeutic agent. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the complex biological processes involved.

Introduction: Beyond the Canonical Vitamin D Pathway

The classical vitamin D pathway involves the sequential hydroxylation of vitamin D₃ in the liver and kidneys to produce 1,25(OH)₂D₃, which then binds to the VDR to regulate gene expression. However, emerging research has unveiled an alternative, or non-canonical, pathway initiated by the steroidogenic enzyme CYP11A1.[1] This enzyme, primarily known for its role in cholesterol side-chain cleavage, can also hydroxylate vitamin D₃ at various positions on its side chain, including C20, C22, and C23.[1][2] This leads to the production of a series of novel hydroxyvitamin D₃ metabolites, including 20-hydroxyvitamin D3 (20(OH)D₃), this compound (22(OH)D₃), and 20,22-dihydroxyvitamin D3 (20,22(OH)₂D₃).[2][3] These metabolites exhibit unique biological activities that are often independent of or only partially dependent on the VDR, and they are characterized by a lower calcemic potential compared to 1,25(OH)₂D₃, making them attractive candidates for therapeutic development.

The CYP11A1-Initiated Vitamin D Metabolic Pathway

The non-canonical vitamin D pathway begins with the action of CYP11A1 on vitamin D₃. This enzyme hydroxylates the vitamin D₃ side chain, with the initial and major product being 20(OH)D₃. 22(OH)D₃ is also produced as a metabolite in this pathway. These monohydroxylated products can be further hydroxylated by CYP11A1 and other cytochrome P450 enzymes to generate a diverse array of di- and tri-hydroxylated vitamin D₃ derivatives.

Signaling Mechanisms of this compound and Related Metabolites

Unlike 1,25(OH)₂D₃, which primarily signals through the VDR, 22(OH)D₃ and its counterparts in the non-canonical pathway exhibit more diverse signaling mechanisms. While they can act as partial agonists or antagonists of the VDR, they also interact with other nuclear receptors, including the retinoic acid-related orphan receptors alpha and gamma (RORα and RORγ), the aryl hydrocarbon receptor (AhR), and liver X receptors (LXRs). This promiscuity in receptor binding contributes to their unique and pleiotropic biological effects.

Biological Functions and Quantitative Data

22(OH)D₃ and other CYP11A1-derived metabolites have demonstrated significant biological activity, particularly in skin cells. Their functions include the inhibition of cell proliferation, promotion of cell differentiation, and modulation of inflammatory responses.

Antiproliferative Effects

Studies on human keratinocytes have shown that 22(OH)D₃ can inhibit cell proliferation in a dose-dependent manner. The following table summarizes the inhibitory concentration (IC₅₀) values for 22(OH)D₃ and related compounds.

| Compound | Cell Line | Assay | IC₅₀ (nM) | Reference |

| 22(OH)D₃ | Human Keratinocytes | MTS | ~100 | |

| 20(OH)D₃ | Human Keratinocytes | MTS | ~10 | |

| 1,25(OH)₂D₃ | Human Keratinocytes | MTS | ~1 | |

| 20,22(OH)₂D₃ | Human Keratinocytes | MTS | ~10 |

Pro-differentiating Effects

22(OH)D₃ has been shown to induce the expression of differentiation markers in keratinocytes, such as involucrin (B1238512).

| Compound (100 nM) | Cell Line | % Involucrin Positive Cells | Reference |

| Control (Ethanol) | HaCaT | ~5% | |

| 22(OH)D₃ | HaCaT | ~15% | |

| 20(OH)D₃ | HaCaT | ~35% | |

| 1,25(OH)₂D₃ | HaCaT | ~40% | |

| 20,22(OH)₂D₃ | HaCaT | ~45% |

Anti-inflammatory Effects

While direct quantitative data for the anti-inflammatory effects of 22(OH)D₃ is limited, studies on the broader class of CYP11A1-derived metabolites suggest a role in modulating cytokine expression. For instance, 20(OH)D₃ has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the anti-inflammatory cytokine IL-10. Further research is needed to quantify the specific effects of 22(OH)D₃ on these inflammatory mediators.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Cell Proliferation Assays

The MTS assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed human keratinocytes (e.g., HaCaT cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of 22(OH)D₃ and control vehicle (e.g., ethanol) in culture medium. Replace the existing medium with 100 µL of the treatment solutions.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

The SRB assay is another colorimetric method for determining cell density based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.

-

Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

Involucrin Expression Assay (Immunofluorescence)

This protocol details the detection of involucrin, a marker of keratinocyte differentiation, using immunofluorescence.

Protocol:

-

Cell Culture and Treatment: Grow keratinocytes on coverslips in a 24-well plate and treat with 22(OH)D₃ or control for 48-72 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against involucrin diluted in 1% BSA/PBS overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of involucrin-positive cells.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in gene expression in response to 22(OH)D₃ treatment.

Protocol:

-

Cell Treatment and RNA Isolation: Treat keratinocytes with 22(OH)D₃ or control for a specified time (e.g., 24 hours). Isolate total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the target genes (e.g., IVL, CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Conclusion and Future Directions

This compound and other metabolites of the non-canonical CYP11A1-initiated pathway represent a promising new frontier in vitamin D research and therapeutics. Their unique biological activities, including antiproliferative, pro-differentiating, and immunomodulatory effects, coupled with a potentially favorable safety profile due to their low calcemic activity, make them attractive candidates for the treatment of hyperproliferative and inflammatory skin disorders, and potentially other conditions.

Further research is warranted to fully elucidate the signaling pathways and molecular targets of 22(OH)D₃ and its related compounds. Comprehensive studies are needed to obtain more extensive quantitative data on their binding affinities to various nuclear receptors and their dose-dependent effects on a wider range of cellular processes. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of these novel vitamin D metabolites. The continued exploration of these non-canonical pathways will undoubtedly deepen our understanding of vitamin D biology and may lead to the development of innovative and safer therapeutic strategies.

References

Cellular Targets of 22-Hydroxyvitamin D3 Beyond the VDR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the biological effects of vitamin D are predominantly mediated through the nuclear vitamin D receptor (VDR), emerging evidence reveals that its metabolites, including 22-Hydroxyvitamin D3 (22(OH)D3), can exert significant cellular effects through VDR-independent pathways. This technical guide provides a comprehensive overview of the currently identified non-VDR cellular targets of 22(OH)D3 and the signaling pathways it modulates. The content herein is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of these alternative mechanisms of action, paving the way for novel therapeutic strategies.

Non-VDR Nuclear Receptor Interactions

Recent studies have highlighted the ability of 22(OH)D3 and other hydroxylated vitamin D3 metabolites to interact with several nuclear receptors other than the VDR. These interactions can lead to the modulation of diverse physiological processes, including immune responses and cellular metabolism.

Retinoid-Related Orphan Receptors (RORα and RORγ)

This compound and its analogs have been identified as inverse agonists of both RORα and RORγ.[1][2][3] This interaction is significant as RORs are key regulators of immune responses, particularly the differentiation of Th17 cells, which are implicated in autoimmune diseases. By acting as inverse agonists, these vitamin D metabolites can suppress ROR-mediated transcriptional activation.

Quantitative Data:

Currently, specific binding affinities (Kd) or IC50 values for the interaction of this compound with RORα and RORγ are not extensively documented in publicly available literature. However, studies on related vitamin D3 hydroxyderivatives suggest potent inverse agonist activity.[1][2]

| Compound | Target | Activity | Quantitative Data | Reference |

| Vitamin D3 hydroxyderivatives (general) | RORα, RORγ | Inverse Agonist | Not specified for 22(OH)D3 |

Aryl Hydrocarbon Receptor (AhR)

Several vitamin D3 hydroxyderivatives have been shown to act as agonists for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in modulating immune responses. The activation of AhR by these metabolites suggests a novel mechanism by which vitamin D compounds can influence cellular function.

Quantitative Data:

| Compound | Target | Activity | Quantitative Data | Reference |

| Vitamin D3 hydroxyderivatives (general) | AhR | Agonist | Not specified for 22(OH)D3 |

Liver X Receptors (LXR)

Interactions between vitamin D3 metabolites and Liver X Receptors (LXRα and LXRβ) have also been reported. LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis. The ability of vitamin D compounds to modulate LXR activity opens up new avenues for understanding their role in metabolic diseases.

Quantitative Data:

Specific binding affinities (Kd) for the interaction of this compound with LXRα and LXRβ have not been explicitly reported.

| Compound | Target | Activity | Quantitative Data | Reference |

| Vitamin D3 hydroxyderivatives (general) | LXRα, LXRβ | Modulator | Not specified for 22(OH)D3 |

Modulation of Key Signaling Pathways

Beyond direct interactions with nuclear receptors, 22(OH)D3 and related compounds have been shown to modulate several critical intracellular signaling pathways in a VDR-independent manner.

Hedgehog (Hh) Signaling Pathway

Vitamin D3 and its analogs can inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer, including basal cell carcinoma. This inhibition appears to be independent of the VDR and offers a potential therapeutic strategy for Hh-driven malignancies.

Quantitative Data:

While IC50 values for the inhibition of the Hedgehog pathway have been reported for some vitamin D3 analogs, specific data for this compound is limited. One study reported an IC50 of 0.74 ± 0.1 μM for a synthetic vitamin D3 analog (compound 17) in a Gli1 reporter assay in mouse fibroblasts.

| Compound | Pathway | Effect | IC50 Value | Cell Line | Reference |

| Vitamin D3 Analog (17) | Hedgehog | Inhibition | 0.74 ± 0.1 μM | Mouse Fibroblasts | |

| Vitamin D3 Analogs (16, 21, 22) | Hedgehog | Inhibition | 110–340 nM | Multiple Cell Lines |

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, crucial for embryonic development and adult tissue homeostasis, is another target of vitamin D3 and its metabolites. Dysregulation of this pathway is a hallmark of many cancers. Vitamin D3 has been shown to inhibit Wnt/β-catenin signaling, suggesting a potential role in cancer prevention and therapy. This inhibition can occur through VDR-independent mechanisms.

Quantitative Data:

Specific EC50 values for the inhibition of the Wnt/β-catenin pathway by this compound are not well-documented.

| Compound | Pathway | Effect | Quantitative Data | Reference |

| Vitamin D3 | Wnt/β-catenin | Inhibition | Concentration-dependent reduction of Wnt4 and β-catenin |

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and immune responses. Several studies have demonstrated that vitamin D compounds, including 20-hydroxyvitamin D3, can inhibit NF-κB activity. This anti-inflammatory effect is, in some contexts, VDR-independent and presents a promising avenue for the development of novel anti-inflammatory agents.

Quantitative Data:

Quantitative data on the direct inhibition of the NF-κB pathway by this compound is currently limited.

| Compound | Pathway | Effect | Quantitative Data | Reference |

| 20(OH)D3 | NF-κB | Inhibition | Not specified | Human Keratinocytes |

Experimental Protocols

RORγ Inverse Agonist Luciferase Reporter Assay

This assay is used to determine the ability of a test compound to act as an inverse agonist on the RORγ receptor.

Principle: Cells are co-transfected with an expression vector for the RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). An inverse agonist will bind to the RORγ LBD and decrease the basal transcriptional activity, leading to a reduction in luciferase expression.

Detailed Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and transfected using a suitable transfection reagent. Each well is transfected with a GAL4-RORγ-LBD expression vector and a UAS-luciferase reporter vector. A constitutively active Renilla luciferase vector is often co-transfected for normalization.

-

Compound Treatment: After 24 hours, the medium is replaced with a medium containing the test compound (e.g., this compound) at various concentrations. A known RORγ inverse agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Luciferase Assay: After a 24-hour incubation with the compound, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Hedgehog Signaling Gli-Luciferase Reporter Assay

This assay measures the inhibition of the Hedgehog signaling pathway by a test compound.

Principle: NIH3T3 cells, which are responsive to Hedgehog signaling, are transfected with a reporter plasmid containing the firefly luciferase gene under the control of multiple Gli-binding sites. Activation of the Hedgehog pathway (e.g., by Sonic Hedgehog, Shh) leads to the activation of Gli transcription factors and subsequent expression of luciferase. Inhibitors of the pathway will reduce this luciferase expression.

Detailed Methodology:

-

Cell Culture and Transfection: NIH3T3 cells are cultured in DMEM with 10% calf serum. Cells are seeded in 96-well plates and transfected with the Gli-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound and Stimulant Treatment: After 24 hours, cells are treated with the test compound (e.g., this compound) for 2 hours before the addition of a Hedgehog pathway agonist, such as recombinant Shh protein or a Smoothened agonist (e.g., SAG).

-

Luciferase Assay: After an additional 24-48 hours of incubation, luciferase activity is measured using a dual-luciferase assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the vehicle-treated, agonist-stimulated control. An IC50 value can be determined from the dose-response curve.

Wnt/β-catenin TOPFlash/FOPFlash Reporter Assay

This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.

Principle: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (FOPFlash). Activation of the Wnt pathway leads to the accumulation of β-catenin, which then activates transcription from the TOPFlash reporter.

Detailed Methodology:

-

Cell Culture and Transfection: HEK293T or other suitable cells are cultured and seeded in 96-well plates. Cells are then co-transfected with either the TOPFlash or FOPFlash reporter plasmid, along with a Renilla luciferase plasmid for normalization.

-

Compound and Stimulant Treatment: After 24 hours, cells are treated with the test compound (e.g., this compound) in the presence or absence of a Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like LiCl).

-

Luciferase Assay: Following a 24-hour incubation, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase assay system.

-

Data Analysis: The TOPFlash and FOPFlash firefly luciferase activities are normalized to the Renilla luciferase activity. The specific Wnt/β-catenin signaling activity is determined by the ratio of TOPFlash to FOPFlash activity.

Signaling Pathway and Experimental Workflow Diagrams

Caption: RORγ Inverse Agonist Signaling Pathway of 22(OH)D3.

References

- 1. Endogenously produced nonclassical vitamin D hydroxy-metabolites act as "biased" agonists on VDR and inverse agonists on RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifibrogenic Activities of CYP11A1-derived Vitamin D3-hydroxyderivatives Are Dependent on RORγ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS analysis for the quantification of 22-Hydroxyvitamin D3

An LC-MS/MS Application Note for the Quantification of 22-Hydroxyvitamin D3

Introduction

Vitamin D3 undergoes a complex metabolic process involving multiple hydroxylations to produce a range of active and inactive metabolites. While 25-hydroxyvitamin D3 (25(OH)D3) and 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) are the most studied metabolites, recent research has identified alternative pathways. The cytochrome P450 enzyme CYP11A1 (P450scc) can hydroxylate vitamin D3 at various positions on the side chain, producing novel metabolites such as 20S-hydroxyvitamin D3 and this compound [22(OH)D3][1][2]. These metabolites exhibit biological activity, acting as partial agonists for the vitamin D receptor (VDR) and influencing processes like keratinocyte proliferation[1][2].

Accurate quantification of these novel metabolites is crucial for understanding their physiological roles and potential therapeutic applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring vitamin D metabolites due to its high sensitivity, specificity, and reproducibility, overcoming the limitations of traditional immunoassays[3]. This application note provides a detailed protocol for the quantification of this compound in a research setting using LC-MS/MS.

Metabolic Pathway of Vitamin D3 via CYP11A1

The CYP11A1 enzyme initiates an alternative metabolic pathway for Vitamin D3, distinct from the classical pathway that produces 25(OH)D3. This pathway generates several hydroxylated metabolites, including 22(OH)D3 and 20,22(OH)2D3.

Caption: CYP11A1 pathway for Vitamin D3 metabolism.

Principle of the Method

This method employs a comprehensive "dilute-and-shoot" approach, integrating protein precipitation (PPT), supported liquid-liquid extraction (SLE), and derivatization to ensure high recovery and sensitivity for 22(OH)D3 from serum. Following extraction, the analyte is separated from other metabolites using Ultra-High-Performance Liquid Chromatography (UHPLC) and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard is used to ensure accuracy.

Experimental Workflow

The overall analytical procedure involves sample pretreatment, chromatographic separation, mass spectrometric detection, and data processing. Each step is optimized to ensure maximum recovery, resolution, and signal intensity.

Caption: Step-by-step experimental workflow.

Experimental Protocols

Materials and Reagents

-

Standards: this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d6).

-

Solvents: LC-MS grade methanol, acetonitrile, water, isopropanol, and ethyl acetate.

-

Reagents: Formic acid (≥98%), ammonium (B1175870) formate, zinc sulfate, and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) for optional derivatization.

-

Sample Matrix: Human serum or plasma. Charcoal-stripped serum for blanks and calibration standards.

-

Hardware: 96-well Supported Liquid-Liquid Extraction (SLE) plates, collection plates, microcentrifuge tubes.

Sample Preparation Protocol

This protocol is adapted from established methods for other dihydroxyvitamin D metabolites.

-

Aliquoting: To 200 µL of serum, calibrator, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Protein Precipitation: Add 50 µL of 0.2 M zinc sulfate, vortex briefly. Add 400 µL of methanol, vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at >7,500 x g for 5 minutes to pellet the precipitated proteins.

-

SLE Loading: Carefully transfer the supernatant to a 96-well SLE plate. Apply a brief vacuum pulse to facilitate absorption into the sorbent. Allow the sample to equilibrate for 5 minutes.

-

Elution: Add 800 µL of an elution solvent (e.g., ethyl acetate) to the SLE plate wells and allow it to percolate via gravity into a clean collection plate. Apply a final pulse of vacuum to ensure complete elution.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 45-50°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters are recommended starting points and should be optimized empirically. The conditions are based on successful separation of other isobaric vitamin D metabolites.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

|---|---|

| System | UPLC System (e.g., Waters ACQUITY, Agilent 1290) |

| Column | Pentafluorophenyl (PFP) column (e.g., Ascentis Express F5, 10 cm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid or 5 mM Ammonium Formate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp. | 40 - 50 °C |

| Injection Vol. | 5 - 10 µL |

| Gradient | Start at 50-70% B, increase to 95% B over 5-7 min, hold for 1 min, return to initial conditions |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Recommended Condition |

|---|---|

| System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP) |

| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) |

| Capillary Voltage | 1.0 - 4.0 kV |

| Desolvation Temp. | 500 - 650 °C |

| Desolvation Gas Flow | 800 - 1000 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions * | Analyte: 22(OH)D3; Precursor Ion (M+H-H₂O)⁺: m/z 383.3; Product Ions: To be determined empirically (e.g., fragments corresponding to side-chain cleavage). |

| | Analyte: 22(OH)D3-d6 (IS); Precursor Ion: m/z 389.3; Product Ions: To be determined empirically. |

Note: The exact precursor and product ions for this compound must be determined by direct infusion of a pure standard. The precursor ion shown is based on the common loss of water from the parent molecule [M+H]⁺ of m/z 401.3.

Method Performance Characteristics

The following table presents representative performance data expected from a fully validated method, based on published results for similar dihydroxyvitamin D metabolites.

Table 3: Representative Method Performance

| Parameter | Target Value |

|---|---|

| Linearity (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 25 - 50 pg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Extraction Recovery | > 70% |

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the quantification of this compound. The protocol combines efficient sample preparation using supported liquid-liquid extraction with the specificity of tandem mass spectrometry. Chromatographic separation on a PFP column is recommended to resolve 22(OH)D3 from other isobaric metabolites. This method provides researchers and drug development professionals with a reliable tool to investigate the metabolism and biological significance of this novel vitamin D metabolite. Final optimization and validation of the method are necessary to ensure performance for specific applications.

References

- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of 22-Hydroxyvitamin D3 using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxyvitamin D3 is a metabolite of Vitamin D3, playing a role in the complex metabolic pathways of this essential secosteroid. Its structural elucidation is critical for understanding its biological activity, metabolic fate, and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the chemical structure of small molecules like this compound in solution. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural characterization of this compound.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

For the structural elucidation of this compound, a combination of NMR experiments is employed:

-

1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

1D ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical nature (e.g., methyl, methylene, methine, quaternary).

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations, identifying protons that are directly connected through two or three bonds.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, not just those that are directly coupled.

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound.

Data Presentation

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound. These chemical shifts are estimated based on the known data for the closely related analog, 20,22-dihydroxyvitamin D3, and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | Estimated Chemical Shift (ppm) | Multiplicity |

| 1-CH₂ | 3.97 | m |

| 3-CH | ~4.0 | m |

| 4-CH₂ | 2.29, 2.58 | m |

| 6-CH | 6.23 | d |

| 7-CH | 6.03 | d |

| 9-CH | 2.83 | m |

| 18-CH₃ | 0.55 | s |

| 19-CH₂ | 4.82, 5.05 | s, s |

| 21-CH₃ | 1.19 | s |

| 22-CH | 3.32 | m |

| 26/27-CH₃ | 0.93 | d |

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | Estimated Chemical Shift (ppm) |

| 1 | 67.2 |

| 3 | ~70.0 |

| 5 | 142.0 |

| 6 | 122.5 |

| 7 | 117.5 |

| 8 | 56.4 |

| 9 | 45.9 |

| 10 | 135.5 |

| 11 | 22.3 |

| 12 | 35.3 |

| 13 | 45.9 |

| 14 | 56.4 |

| 17 | 56.6 |

| 18 | 12.2 |

| 19 | 112.4 |

| 20 | 77.6 |

| 21 | 20.8 |

| 22 | 77.7 |

| 23 | 31.5 |

| 24 | 29.2 |

| 25 | 28.0 |

| 26 | 22.6 |

| 27 | 22.8 |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for vitamin D analogs due to its good dissolving power and minimal signal overlap with the analyte.[1] Other deuterated solvents such as benzene-d₆ or methanol-d₄ can also be used depending on the specific experimental requirements.

-

Concentration:

-

For ¹H NMR, a concentration of 1-5 mg of this compound in 0.5-0.6 mL of deuterated solvent is typically sufficient.

-

For ¹³C and 2D NMR experiments, a higher concentration of 10-20 mg in 0.5-0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent (e.g., CDCl₃).

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

2.1. 1D ¹H NMR Spectroscopy

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

2.2. 1D ¹³C NMR Spectroscopy

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024-4096 scans (or more, depending on concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

2.3. 2D COSY (¹H-¹H Correlation Spectroscopy)

-

Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

-

Spectral Width (F1 and F2): 10-12 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

Relaxation Delay (d1): 1.5 seconds.

2.4. 2D HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

-

Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

-

Spectral Width (F2 - ¹H): 10-12 ppm.

-

Spectral Width (F1 - ¹³C): 160-180 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

Relaxation Delay (d1): 1.5 seconds.

-

¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

2.5. 2D HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)

-

Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

-

Spectral Width (F2 - ¹H): 10-12 ppm.

-

Spectral Width (F1 - ¹³C): 200-220 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Relaxation Delay (d1): 1.5 seconds.

-

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of couplings, typically set to 8 Hz.

Data Processing and Analysis

-

Fourier Transformation: Apply a sine-bell or exponential window function before Fourier transformation to improve the signal-to-noise ratio or resolution.

-

Phasing: Carefully phase the 1D and 2D spectra to obtain pure absorption lineshapes.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Interpretation:

-

Assign the well-resolved signals in the ¹H spectrum.

-

Use the HSQC spectrum to identify the carbon atoms directly attached to these protons.

-

Utilize the COSY spectrum to trace out the ¹H-¹H spin systems and establish connectivity between adjacent protons.

-

Employ the HMBC spectrum to connect the different fragments of the molecule by identifying long-range correlations between protons and carbons. For instance, the HMBC spectrum would show correlations from the methyl protons (e.g., 21-CH₃) to the neighboring quaternary and methine carbons (e.g., C-17, C-20, and C-22), which is crucial for confirming the position of the hydroxyl group.[2]

-

Combine all the information to build the complete structure of this compound and assign all ¹H and ¹³C chemical shifts.

-

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Logical relationships between different NMR experiments.

References

Application Notes: In Vitro Cell Culture Models to Study 22-Hydroxyvitamin D3 Effects

References

- 1. mdpi.com [mdpi.com]

- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating the In Vivo Function of 22-Hydroxyvitamin D3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D3 is traditionally known for its crucial role in calcium homeostasis, primarily through its active metabolite, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). However, recent research has unveiled alternative metabolic pathways for vitamin D3, leading to the generation of novel hydroxyderivatives with distinct biological activities. One such pathway, initiated by the enzyme cytochrome P450scc (CYP11A1), produces a range of metabolites, including 22-hydroxyvitamin D3 (22(OH)D₃).[1][2][3] Unlike the classical vitamin D3 metabolites, 22(OH)D₃ and other CYP11A1-derived secosteroids exhibit potent non-calcemic actions, making them attractive candidates for therapeutic development, particularly for hyperproliferative and inflammatory skin disorders.[2][4]

These application notes provide a comprehensive overview of the animal models and experimental protocols for investigating the in vivo function of 22(OH)D₃. The focus is on providing detailed methodologies and presenting available data to facilitate further research into this promising, non-calcemic vitamin D3 metabolite.

Signaling Pathway of this compound

The biological effects of 22(OH)D₃, particularly in the skin, are mediated through the Vitamin D Receptor (VDR). Although it binds to the VDR with lower affinity compared to 1,25(OH)₂D₃, this interaction is sufficient to modulate gene expression related to cell proliferation and differentiation. The initial and rate-limiting step in the synthesis of 22(OH)D₃ from vitamin D3 is catalyzed by the mitochondrial enzyme CYP11A1, which is expressed in tissues such as the adrenal glands, placenta, and skin.

Animal Models

Rodent models, particularly rats and mice, are the most commonly used in vivo systems for studying vitamin D metabolism and function due to their well-characterized physiology, genetic tractability, and relatively short study durations.

Table 1: Recommended Animal Models

| Animal Model | Strain Examples | Key Advantages | Relevant Applications |

| Mouse | C57BL/6, SKH-1 (hairless) | Genetic manipulation potential, availability of disease models (e.g., skin inflammation). | Investigating the role of 22(OH)D₃ in skin disorders, cancer, and immune modulation. |

| Rat | Wistar, Sprague-Dawley | Larger size for easier blood and tissue sampling. | Pharmacokinetic studies, assessment of systemic effects (e.g., on calcium homeostasis). |

Quantitative Data Summary

The primary in vivo characteristic of 22(OH)D₃ is its lack of calcemic activity, a significant advantage over classical vitamin D metabolites. Its effects on cell proliferation and differentiation have been primarily studied in vitro, with data indicating a lower potency compared to other CYP11A1-derived metabolites like 20(OH)D₃.

Table 2: In Vivo Effects of this compound in Animal Models

| Parameter | Animal Model | Dosage | Observation | Reference |

| Calcium Homeostasis | Vitamin D-deficient rats | Not specified | No effect on intestinal calcium transport or bone calcium mobilization. | |

| Vitamin D Agonist Activity | Vitamin D-deficient rats | Not specified | Displayed no vitamin D agonist activity in the intestine or bone. | |

| Antivitamin Properties | Vitamin D-deficient rats | Not specified | Did not block the activity of vitamin D3 or 25-hydroxyvitamin D3. |

Table 3: Comparative Biological Activity of this compound and Related Compounds (Primarily from in vitro studies)

| Compound | VDR Binding Affinity | Keratinocyte Proliferation Inhibition | Keratinocyte Differentiation Induction |

| 1,25(OH)₂D₃ | High | Strong | Strong |

| 20(OH)D₃ | Partial Agonist | Potent | Potent |

| 22(OH)D₃ | Low | Significant, but with lower potency than 20(OH)D₃. | Heterogeneous effect, less potent than 20(OH)D₃ and 1,25(OH)₂D₃. |

| 20,22(OH)₂D₃ | Partial Agonist | Potent | Strong |

Experimental Protocols

The following protocols provide a framework for investigating the in vivo function of 22(OH)D₃. These are generalized protocols and may require optimization based on the specific research question and animal model.

Protocol 1: Induction of Vitamin D Deficiency in Rodents

A state of vitamin D deficiency is essential to study the specific effects of 22(OH)D₃ without the confounding influence of endogenous active vitamin D metabolites.

Materials:

-

Vitamin D-deficient rodent chow (typically containing high calcium to prevent secondary hyperparathyroidism).

-

Paricalcitol (B1678470) (optional, for rapid depletion).

-

Animal housing with UV-filtered lighting.

Procedure:

-

Acclimate animals to the housing facility for at least one week with standard chow and water ad libitum.

-

Switch the animals to a vitamin D-deficient diet.

-

(Optional Rapid Induction) For a more rapid and complete depletion of vitamin D stores, administer intraperitoneal injections of paricalcitol (e.g., six injections over the first two weeks).

-

Maintain animals on the vitamin D-deficient diet for a minimum of 3-4 weeks.

-

Confirm vitamin D deficiency by measuring serum 25-hydroxyvitamin D levels via LC-MS/MS. Levels should be below the limit of detection.

Protocol 2: Preparation and Administration of this compound

Materials:

-

This compound (crystalline).

-

Vehicle (e.g., corn oil, ethanol).

-

Oral gavage needles or injection supplies (for intraperitoneal or subcutaneous administration).

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve a known amount of 22(OH)D₃ in a small amount of ethanol.

-

Add the ethanolic solution to the final vehicle (e.g., corn oil) and mix thoroughly to the desired final concentration.

-

Prepare a vehicle-only solution to serve as a control.

-

-

Administration:

-

Oral Gavage: Administer the prepared solution directly into the stomach using an appropriate gauge gavage needle.

-

Intraperitoneal (IP) or Subcutaneous (SC) Injection: Administer the solution into the peritoneal cavity or under the skin, respectively.

-

The route of administration and dosing frequency will depend on the experimental design and the pharmacokinetic properties of the compound.

-

Protocol 3: Sample Collection and Analysis

Materials:

-

Anesthesia (e.g., isoflurane).

-

Blood collection tubes (serum separator tubes or EDTA tubes for plasma).

-

Surgical tools for tissue dissection.

-

Liquid nitrogen for snap-freezing tissues.

Procedure:

-

Blood Collection:

-

Anesthetize the animal.

-

Collect blood via cardiac puncture or from the retro-orbital sinus.

-

Process blood to obtain serum or plasma and store at -80°C.

-

-

Tissue Collection:

-

Following blood collection, euthanize the animal via an approved method.

-

Perfuse the animal with ice-cold PBS to remove blood from the tissues.

-

Dissect target organs (e.g., skin, intestine, bone, kidney).

-

Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis (e.g., gene expression, protein analysis).

-

Protocol 4: Analysis of Vitamin D Metabolites and Biomarkers

1. LC-MS/MS Analysis of Vitamin D Metabolites:

-

This is the gold standard for quantifying 22(OH)D₃ and other vitamin D metabolites in serum/plasma.

-

Sample Preparation:

-

Protein precipitation: Add ice-cold acetonitrile (B52724) with an internal standard (e.g., deuterated 22(OH)D₃) to the serum/plasma sample.

-

Liquid-liquid extraction: Extract the supernatant with an organic solvent like hexane (B92381) or methyl tert-butyl ether (MTBE).

-

Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. Gene Expression Analysis (qPCR):

-

Extract RNA from target tissues.

-

Synthesize cDNA.

-

Perform qPCR to analyze the expression of genes related to vitamin D signaling (e.g., VDR, CYP24A1), cell proliferation (e.g., Ki67), and differentiation (e.g., involucrin, loricrin in skin).

3. Histological Analysis:

-

Fix tissues in formalin and embed in paraffin.

-

Section the tissues and perform staining (e.g., H&E for general morphology, immunohistochemistry for specific protein expression like VDR or proliferation markers).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of 22(OH)D₃.

Conclusion